Tetramethyl Risedronate

Description

BenchChem offers high-quality Tetramethyl Risedronate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetramethyl Risedronate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

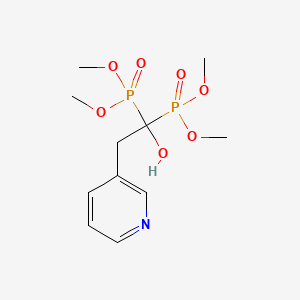

1,1-bis(dimethoxyphosphoryl)-2-pyridin-3-ylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO7P2/c1-16-20(14,17-2)11(13,21(15,18-3)19-4)8-10-6-5-7-12-9-10/h5-7,9,13H,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCRKMZJULTTJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C(CC1=CN=CC=C1)(O)P(=O)(OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO7P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652680 |

Source

|

| Record name | Tetramethyl [1-hydroxy-2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919355-29-6 |

Source

|

| Record name | Tetramethyl [1-hydroxy-2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tetramethyl Risedronate: Structure, Properties, and Biological Considerations

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tetramethyl Risedronate, a tetramethyl ester derivative of the well-established bisphosphonate, Risedronic acid. While Risedronate is a widely utilized therapeutic for bone resorption disorders, its esterified counterpart, Tetramethyl Risedronate, remains a subject of scientific inquiry rather than clinical application. This document delineates the deduced chemical structure of Tetramethyl Risedronate, proposes a viable synthetic pathway, and extrapolates its physicochemical properties in comparison to the parent compound. Furthermore, this guide explores the potential biological implications of esterifying the phosphonate moieties, a modification that is anticipated to significantly alter the molecule's pharmacokinetic and pharmacodynamic profile. A detailed experimental protocol for the in vitro evaluation of its anti-resorptive activity is also presented. This guide is intended to serve as a foundational resource for researchers interested in the exploration of bisphosphonate prodrugs and derivatives.

Introduction to Risedronate and the Rationale for its Esterification

Risedronic acid, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of osteoporosis and other bone-related pathologies.[1][2] Its therapeutic efficacy is rooted in its high affinity for hydroxyapatite, the mineral component of bone, and its subsequent inhibition of osteoclast-mediated bone resorption.[3] Risedronate, like other bisphosphonates, exerts its cellular effects by disrupting the mevalonate pathway within osteoclasts, which is crucial for their function and survival.[4]

Despite its proven clinical utility, Risedronate exhibits low oral bioavailability, a characteristic shared by many bisphosphonates due to their high polarity and negative charge at physiological pH.[5] The esterification of the phosphonic acid groups to form Tetramethyl Risedronate presents a rational medicinal chemistry strategy to modulate these properties. The conversion of the acidic phosphonate groups into less polar methyl esters is hypothesized to enhance lipophilicity, potentially leading to improved membrane permeability and altered pharmacokinetic characteristics.

Chemical Structure and Physicochemical Properties

The chemical structure of Tetramethyl Risedronate is derived from its parent compound, Risedronic acid, through the esterification of the four acidic protons of the two phosphonate groups with methyl groups.

Risedronic Acid: (1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid

Tetramethyl Risedronate: Tetramethyl (1-hydroxy-2-(pyridin-3-yl)ethane-1,1-diyl)bis(phosphonate)

The table below summarizes the known properties of Risedronic acid and the predicted properties of Tetramethyl Risedronate, based on the general differences between phosphonic acids and their corresponding esters.[6]

| Property | Risedronic Acid | Tetramethyl Risedronate (Predicted) | Rationale for Prediction |

| Molecular Formula | C₇H₁₁NO₇P₂ | C₁₁H₁₉NO₇P₂ | Addition of four methyl groups (CH₃) and removal of four acidic protons. |

| Molar Mass | 283.11 g/mol | 339.22 g/mol | Increased mass due to the addition of four methyl groups. |

| Solubility in Water | Soluble | Poorly soluble to insoluble | Esterification significantly reduces polarity and the ability to form hydrogen bonds with water.[6] |

| Solubility in Organic Solvents | Poorly soluble | Soluble in common organic solvents (e.g., DMSO, EtOH) | Increased lipophilicity due to the presence of methyl ester groups.[7] |

| Acidity (pKa) | Multiple pKa values for phosphonic acid groups | Neutral (no acidic protons) | The acidic protons of the phosphonic acid groups are replaced by methyl groups. |

| Bone Affinity | High | Significantly Reduced or Abolished | The free phosphonate groups are essential for chelating calcium ions in hydroxyapatite. Esterification would likely inhibit this interaction.[1] |

Synthesis of Tetramethyl Risedronate: A Proposed Experimental Protocol

The synthesis of Tetramethyl Risedronate from Risedronic acid involves the esterification of the phosphonic acid groups. Several methods can be employed for the esterification of phosphonic acids.[8][9] A plausible approach utilizing an orthoester is detailed below. This method is advantageous as it can proceed under relatively mild conditions.[9]

Reaction Scheme:

Risedronic Acid + 4 CH₃C(OCH₃)₃ → Tetramethyl Risedronate + 4 CH₃COOCH₃ + 4 CH₃OH

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Risedronic acid in an excess of trimethyl orthoacetate, which serves as both the reagent and solvent.[9]

-

Reaction Conditions: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the shift from the phosphonic acid signal to the phosphonate ester signal.

-

Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Remove the excess trimethyl orthoacetate and volatile byproducts under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure Tetramethyl Risedronate.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Trimethyl Orthoacetate: This reagent is chosen as it can effectively esterify phosphonic acids.[9] The reaction is driven forward by the formation of volatile byproducts (methyl acetate and methanol), which can be removed.

-

Reflux: Heating the reaction mixture increases the reaction rate. A reflux condenser is essential to prevent the loss of the volatile solvent and reagent.[10]

-

Purification by Chromatography: This is a standard technique for separating the desired ester product from any unreacted starting material or byproducts based on differences in polarity.

It is crucial to consider the potential for side reactions. A study on the tetramethyl ester of etidronic acid, another bisphosphonate, reported an isomerization and rearrangement of the P-C-P bridge to a P-C-O-P structure at physiological pH.[2] The stability of Tetramethyl Risedronate under various conditions should be carefully evaluated post-synthesis.

Biological Activity and Mechanism of Action: A Hypothetical Perspective

The biological activity of Tetramethyl Risedronate is expected to differ significantly from that of Risedronic acid. The core mechanism of action of Risedronate is contingent on its ability to bind to bone mineral and subsequently be internalized by osteoclasts.[3]

Impact of Esterification on Biological Function:

-

Bone Targeting: The high affinity of Risedronate for hydroxyapatite is mediated by the free phosphonate groups.[1] The esterification of these groups in Tetramethyl Risedronate would likely abolish or drastically reduce its ability to bind to the bone matrix. This would prevent its accumulation at sites of active bone resorption.

-

Cellular Uptake and Activity: As a more lipophilic molecule, Tetramethyl Risedronate may exhibit enhanced passive diffusion across cell membranes. If it can enter cells, its intracellular fate and activity would depend on its stability. If the ester groups are hydrolyzed intracellularly to regenerate Risedronic acid, it could then potentially inhibit farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, mirroring the action of the parent drug.[4] However, the efficiency of this intracellular conversion is a critical and unknown variable.

-

Alternative Biological Activities: Some studies have suggested that bisphosphonate esters may possess biological activities independent of bone targeting, such as hypocholesterolemic and antineoplastic effects.[11]

Established Signaling Pathway of Risedronate

The diagram below illustrates the established mechanism of action of Risedronate on osteoclasts.

Caption: Mechanism of Risedronate action in osteoclasts.

In Vitro Experimental Workflow for Assessing Biological Activity

To evaluate the potential anti-resorptive activity of Tetramethyl Risedronate, a robust in vitro osteoclastogenesis and bone resorption assay is required.[12][13]

Step-by-Step Experimental Protocol

-

Cell Culture:

-

Culture osteoclast precursor cells, such as murine bone marrow macrophages (BMMs) or RAW 264.7 cells, in appropriate growth medium.[12]

-

-

Osteoclast Differentiation:

-

Plate the precursor cells on a suitable surface (e.g., tissue culture plates or bone-mimetic calcium phosphate-coated coverslips).

-

Induce differentiation into mature osteoclasts by treating the cells with Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF).[13]

-

-

Treatment:

-

Treat the differentiating or mature osteoclasts with varying concentrations of Tetramethyl Risedronate. Include Risedronic acid as a positive control and a vehicle control (e.g., DMSO).

-

-

Assessment of Osteoclastogenesis:

-

After a suitable incubation period (typically 5-7 days), fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.[14]

-

Quantify the number of TRAP-positive multinucleated cells (osteoclasts) per well.

-

-

Assessment of Bone Resorption:

-

Cytotoxicity Assay:

-

Concurrently, perform a cytotoxicity assay (e.g., CCK-8 or MTT) to determine if the observed effects are due to specific inhibition of osteoclast function or general cytotoxicity.[15]

-

Experimental Workflow Diagram

Caption: In vitro workflow for assessing Tetramethyl Risedronate activity.

Conclusion

Tetramethyl Risedronate represents an intriguing chemical modification of a clinically significant bisphosphonate. While direct experimental data on this specific compound is scarce, fundamental principles of medicinal chemistry and pharmacology allow for informed predictions regarding its synthesis, properties, and biological behavior. The esterification of the phosphonate groups is expected to dramatically alter its physicochemical properties, leading to decreased water solubility and a loss of bone-targeting capabilities. Its potential as a prodrug hinges on its ability to be absorbed and subsequently hydrolyzed to the active Risedronic acid within target cells. The experimental workflows outlined in this guide provide a robust framework for the synthesis and biological evaluation of Tetramethyl Risedronate, paving the way for further research into its potential as a therapeutic agent or a tool for studying bisphosphonate biology.

References

-

Białek, M. J. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. In Reticular Chemistry (pp. 123-156). InTech. [Link]

-

Demkowicz, S., Rachoń, J., & Witt, D. (2016). Selective Esterification of Phosphonic Acids. Molecules, 21(11), 1493. [Link]

-

Kasper, F. K., Kushwaha, M., & Tuan, R. S. (2016). In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal. Methods in molecular biology (Clifton, N.J.), 1416, 229–242. [Link]

-

N/A. (n.d.). Optimized Synthesis of Etidronate. Bentham Science. [Link]

- Google Patents. (n.d.).

-

Vasilopoulos, G., et al. (2010). Characteristics of Phosphonated Ester and Phosphonic Acid Homo and Copolymers. ResearchGate. [Link]

-

Vepsäläinen, J. J., et al. (2014). Structural Requirements for Bisphosphonate Binding on Hydroxyapatite: NMR Study of Bisphosphonate Partial Esters. Molecular pharmaceutics, 11(6), 1845–1852. [Link]

-

Pharmatest. (n.d.). In vitro assays, osteoclasts. [Link]

- Google Patents. (n.d.).

-

Clear Solutions USA. (2023, May 31). Difference between phosphates and phosphonates?[Link]

-

Al-Oqail, M. M., El-Shafae, A. M., & Al-Jammaz, I. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in chemistry, 10, 893345. [Link]

-

Vepsäläinen, J. J., et al. (2000). Bisphosphonate prodrugs: synthesis and in vitro evaluation of alkyl and acyloxymethyl esters of etidronic acid as bioreversible prodrugs of etidronate. European journal of pharmaceutical sciences, 11(2), 147–154. [Link]

-

Russell, R. G. G. (2006). The relationship between the chemistry and biological activity of the bisphosphonates. ResearchGate. [Link]

-

Kluczyk, A., et al. (2020). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. MDPI. [Link]

-

Brüning, J., et al. (2011). Characterization of a new solvate of risedronate. Journal of pharmaceutical sciences, 100(3), 863–873. [Link]

-

Ebetino, F. H., et al. (2011). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. Bone, 49(1), 20–33. [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Risedronate Sodium?[Link]

-

Ataman Kimya. (n.d.). TETRASODIUM ETIDRONATE. [Link]

-

Zielińska, M., et al. (2021). Determination of bisphosphonate properties in terms of bioavailability, bone affinity, and cytotoxicity. ResearchGate. [Link]

-

ResearchGate. (n.d.). TRAP staining assay of osteoclast. Osteoclasts were cultured at...[Link]

-

HSC Chemistry. (2021, May 5). Esterification: Reflux, Isolation and Purification [Video]. YouTube. [Link]

-

Li, Y., et al. (2023). Paroxetine as a Therapeutic Agent in Inflammatory Osteolysis: Mechanistic Insights and Preclinical Validation. Drug Design, Development and Therapy, 17, 3359–3373. [Link]

Sources

- 1. Structural Requirements for Bisphosphonate Binding on Hydroxyapatite: NMR Study of Bisphosphonate Partial Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bisphosphonate prodrugs: synthesis and in vitro evaluation of alkyl and acyloxymethyl esters of etidronic acid as bioreversible prodrugs of etidronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. clearsolutionsusa.com [clearsolutionsusa.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmatest.com [pharmatest.com]

- 14. researchgate.net [researchgate.net]

- 15. dovepress.com [dovepress.com]

An In-Depth Technical Guide to the Mechanism of Action of Risedronate

Abstract: This technical guide provides a comprehensive examination of the molecular mechanism of action of Risedronate, a potent nitrogen-containing bisphosphonate. Risedronate is a cornerstone therapy for metabolic bone diseases characterized by excessive osteoclast activity, such as osteoporosis and Paget's disease.[1] The core of its therapeutic effect lies in the specific and potent inhibition of farnesyl pyrophosphate synthase (FPPS), a critical enzyme within the mevalonate pathway in osteoclasts.[2][3] This inhibition prevents the biosynthesis of isoprenoid lipids that are essential for the post-translational modification (prenylation) of small GTP-binding proteins. The subsequent disruption of these vital signaling proteins impairs key osteoclast functions, including cytoskeletal organization and survival, ultimately leading to a potent anti-resorptive effect.[4][5] This document will dissect this mechanism from the molecular level to the cellular consequences, detail the experimental protocols used for its validation, and explore ancillary effects. While the query specified "Tetramethyl Risedronate," this compound is not prominently described in scientific literature; therefore, this guide focuses on the extensively studied parent compound, Risedronate. The principles outlined are foundational to the pharmacology of this class of bisphosphonates.

Part 1: Introduction to Risedronate and the Dynamics of Bone Remodeling

Bone is a dynamic tissue undergoing a constant process of remodeling, orchestrated by a delicate balance between bone-resorbing osteoclasts and bone-forming osteoblasts.[6] In numerous pathological states, this equilibrium shifts towards excessive resorption, leading to compromised bone microarchitecture and an increased risk of fracture. Nitrogen-containing bisphosphonates (N-BPs), such as Risedronate, are a class of drugs designed to specifically target and inhibit the bone-resorbing activity of osteoclasts.[3][7]

Risedronate's chemical structure, characterized by a P-C-P backbone, grants it a high affinity for hydroxyapatite, the mineral component of bone.[5][6] This property ensures the drug's accumulation at sites of active bone remodeling, where it is subsequently internalized by osteoclasts during the resorption process.[6] Once inside the osteoclast, Risedronate engages its primary molecular target, setting in motion the chain of events that defines its therapeutic action.

Part 2: The Core Mechanism: High-Affinity Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)

The primary molecular target of all nitrogen-containing bisphosphonates, including Risedronate, is Farnesyl Pyrophosphate Synthase (FPPS).[8][9] This enzyme is a key branching point in the mevalonate pathway, responsible for producing essential isoprenoid lipids.[4]

The Mevalonate Pathway and the Role of FPPS

The mevalonate pathway is a fundamental metabolic cascade that produces cholesterol and a variety of non-sterol isoprenoids. FPPS catalyzes the consecutive condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) and then with geranyl pyrophosphate (GPP) to produce farnesyl pyrophosphate (FPP). FPP can be further converted to geranylgeranyl pyrophosphate (GGPP). Both FPP and GGPP are vital lipid attachments for the post-translational prenylation of small GTP-binding proteins.[4]

Molecular Interaction: How Risedronate Inhibits FPPS

Risedronate acts as a potent inhibitor of FPPS by binding to the GPP binding pocket of the enzyme.[10] Its structure mimics that of the natural substrate, GPP. The binding is significantly strengthened by the protonated nitrogen atom within Risedronate's heterocyclic ring. This nitrogen forms critical hydrogen bonds with the main-chain carbonyl oxygen of Lys200 and the hydroxyl group of the Thr201 side chain within the enzyme's active site.[4] This interaction mimics the stabilization of a carbocation intermediate formed during the natural enzymatic reaction, resulting in a very tight-binding inhibition.[4]

The interaction between Risedronate and the active site of FPPS is a complex, time-dependent process involving an initial competitive inhibition followed by the formation of a stable, isomerized enzyme-inhibitor complex.[4]

Caption: Signaling cascade following FPPS inhibition by Risedronate.

Part 4: Experimental Elucidation of the Mechanism

The mechanism of Risedronate has been delineated through a series of robust biochemical and cell-based assays. These protocols are foundational for the screening and characterization of novel FPPS inhibitors.

Experimental Protocol 1: In Vitro FPPS Inhibition Assay

This assay directly measures the enzymatic activity of FPPS in the presence of an inhibitor.

Objective: To determine the concentration of Risedronate required to inhibit 50% of FPPS activity (IC₅₀).

Methodology:

-

Reagent Preparation:

-

Recombinant human FPPS enzyme.

-

Substrates: Geranyl pyrophosphate (GPP) and radiolabeled [¹⁴C]-isopentenyl pyrophosphate ([¹⁴C]-IPP).

-

Assay Buffer: Tris-HCl buffer containing MgCl₂ and a reducing agent like DTT.

-

Inhibitor: Serial dilutions of Risedronate.

-

-

Reaction Incubation:

-

The FPPS enzyme is pre-incubated with varying concentrations of Risedronate in the assay buffer for a defined period at 37°C.

-

The enzymatic reaction is initiated by adding the substrate mixture (GPP and [¹⁴C]-IPP).

-

The reaction is allowed to proceed for a set time (e.g., 10-20 minutes) at 37°C.

-

-

Product Extraction and Quantification:

-

The reaction is quenched by adding acidified saline.

-

The lipid products ([¹⁴C]-FPP) are extracted using an organic solvent (e.g., butanol or hexane).

-

The radioactivity in the organic phase is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The amount of [¹⁴C]-FPP produced is plotted against the inhibitor concentration.

-

The data are fitted to a dose-response curve to calculate the IC₅₀ value.

-

Causality and Self-Validation: This protocol is self-validating through the inclusion of controls: a positive control (no inhibitor) to establish maximal enzyme activity and a negative control (no enzyme) to determine background signal. The dose-dependent decrease in product formation directly correlates with the inhibitory potency of the compound.

Caption: Experimental workflow for an in vitro FPPS inhibition assay.

Data Presentation: Comparative Inhibitory Potency

The relative potency of different N-BPs can be compared by their inhibitory constants (Ki) against FPPS.

| Compound | Relative Potency (vs. Etidronate=1) | FPPS Inhibition (Ki, nM) |

| Etidronate | 1 | >100,000 |

| Risedronate | ~5,000 | 56.6 ± 3.1 |

| Zoledronate | >10,000 | 62.9 ± 5.1 |

| Alendronate | ~500 | 388.3 ± 31.3 |

| Data synthesized from multiple sources for illustrative purposes. Absolute values may vary by experimental conditions. | ||

| [2][4] |

Experimental Protocol 2: Cellular Assay for Prenylation Inhibition

This assay confirms that the target enzyme inhibition translates to a functional effect within the cell.

Objective: To visualize the inhibition of protein prenylation in osteoclasts or a surrogate cell line (e.g., J774 macrophages) treated with Risedronate.

Methodology:

-

Cell Culture: Culture cells in appropriate media.

-

Treatment: Incubate cells with Risedronate and [¹⁴C]mevalonate for 24-48 hours. [¹⁴C]mevalonate is a precursor that gets incorporated into [¹⁴C]-FPP and [¹⁴C]-GGPP. [11]3. Protein Extraction: Lyse the cells and prepare total protein extracts.

-

Electrophoresis & Autoradiography:

-

Separate proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Expose the membrane to X-ray film. Radiolabeled (prenylated) proteins will appear as dark bands.

-

-

Analysis: Compare the banding pattern of treated vs. untreated cells. A significant reduction in radiolabeled proteins in the 21-27 kDa range (the size of many small GTPases) indicates inhibition of prenylation. [11]

Part 5: Ancillary and Emerging Mechanisms

While FPPS inhibition in osteoclasts is the primary mechanism, research has uncovered other potential effects of Risedronate.

-

Effects on Osteoblasts: Some studies suggest that Risedronate may have direct effects on osteoblasts, the cells responsible for bone formation. It has been reported to promote osteoblastic differentiation and the expression of genes like Connexin 43, Runx2, and Osterix in vitro. [12][13]These findings suggest that Risedronate's net effect on bone health may involve not only the potent inhibition of resorption but also a modest promotion of the bone formation machinery.

-

Anti-inflammatory Effects: Risedronate treatment has been associated with a reduction in the levels of pro-osteoclastogenic cytokines, such as RANKL and TNF-alpha, in cell cultures. [14]This suggests a potential anti-inflammatory component to its action, which could further contribute to the reduction of pathological bone resorption.

Part 6: Conclusion and Future Directions

The mechanism of action of Risedronate is a well-elucidated paradigm of targeted enzyme inhibition. By acting as a potent inhibitor of FPPS within osteoclasts, Risedronate effectively shuts down the production of isoprenoid lipids required for the function of small GTPases. This leads to the disruption of osteoclast function and induction of apoptosis, providing a powerful anti-resorptive effect that is highly beneficial in the treatment of osteoporosis and other bone disorders.

The central role of the mevalonate pathway and FPPS in various biological processes has made it an attractive target for other therapeutic areas. [15]The insights gained from the study of bisphosphonates like Risedronate are now being leveraged in the development of novel FPPS inhibitors for oncology and infectious diseases, where bone-targeting is not a desired property. [8][16]Future research will continue to refine our understanding of bisphosphonate action and expand the therapeutic applications of FPPS inhibition.

References

-

G. G, G. L. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis. Clinical Cases in Mineral and Bone Metabolism. Available at: [Link]

-

Jeevaratnam, K., et al. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants. The FEBS Journal. Available at: [Link]

-

A. W, P. K. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers in Chemistry. Available at: [Link]

-

Patsnap Synapse. What is the mechanism of Risedronate Sodium?. Available at: [Link]

-

G. G, G. L. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis. Clinical Cases in Mineral and Bone Metabolism. Available at: [Link]

-

W. Z, et al. Novel Bisphosphonate Inhibitors of the Human Farnesyl Pyrophosphate Synthase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

MedlinePlus. Risedronate. Available at: [Link]

-

Adami, S., et al. Risedronate reduces osteoclast precursors and cytokine production in postmenopausal osteoporotic women. Neuropeptides. Available at: [Link]

-

Coxon, F. P., et al. Inhibition of protein prenylation by bisphosphonates causes sustained activation of Rac, Cdc42, and Rho GTPases. The Journal of Biological Chemistry. Available at: [Link]

-

E. M. S, et al. Farnesyl pyrophosphate synthase enantiospecificity with a chiral risedronate analog... Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

L. W, et al. Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway. Chemical Communications. Available at: [Link]

-

Coxon, F. P., et al. The regulation of osteoclast function and bone resorption by small GTPases. Bone. Available at: [Link]

-

Kim, H. J., et al. Risedronate directly inhibits osteoclast differentiation and inflammatory bone loss. Archives of Oral Biology. Available at: [Link]

-

A. A, et al. Taxodione and arenarone inhibit farnesyl diphosphate synthase by binding to the isopentenyl diphosphate site. Proceedings of the National Academy of Sciences. Available at: [Link]

-

ResearchGate. N-BPs inhibit protein prenylation in osteoclasts in vitro. Available at: [Link]

-

Royal Osteoporosis Society. Risedronate. Available at: [Link]

-

A. W, P. K. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. PMC. Available at: [Link]

-

V. V, et al. Protein isoprenylation regulates osteogenic differentiation of mesenchymal stem cells... British Journal of Pharmacology. Available at: [Link]

-

Jeong, H. M., et al. Risedronate increases osteoblastic differentiation and function through connexin43. Biochemical and Biophysical Research Communications. Available at: [Link]

-

U.S. Food and Drug Administration. ACTONEL® (risedronate sodium tablets) Label. Available at: [Link]

-

Hack Dentistry. How do osteoclasts resorb bone?. YouTube. Available at: [Link]

-

P. M, et al. Effects of risedronate on osteoblastic cell cultures. Archives of Oral Biology. Available at: [Link]

Sources

- 1. Risedronate: MedlinePlus Drug Information [medlineplus.gov]

- 2. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. What is the mechanism of Risedronate Sodium? [synapse.patsnap.com]

- 7. Risedronate (risedronic acid): osteoporosis treatment [theros.org.uk]

- 8. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 9. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel bisphosphonate inhibitors of the human farnesyl pyrophosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Risedronate increases osteoblastic differentiation and function through connexin43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of risedronate on osteoblastic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Risedronate reduces osteoclast precursors and cytokine production in postmenopausal osteoporotic women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. pnas.org [pnas.org]

Introduction: The Significance of Tetramethyl Risedronate in Drug Development and Analysis

An In-Depth Technical Guide to the Synthesis and Characterization of Tetramethyl Risedronate

Risedronic acid, a potent third-generation bisphosphonate, is a cornerstone in the treatment of osteoporosis and other bone disorders.[1][2] Its therapeutic efficacy stems from its high affinity for bone hydroxyapatite and its ability to inhibit osteoclast-mediated bone resorption.[3][4] However, the very properties that make risedronic acid effective—its high polarity and ionic nature due to the two phosphonic acid groups—present significant challenges for its analysis and potential modification.[5] The phosphonic acid moieties lead to poor retention in standard reversed-phase chromatography and low oral bioavailability.[6][7]

Converting risedronic acid to its tetramethyl ester, Tetramethyl Risedronate, is a critical strategy employed for two primary reasons. Firstly, esterification neutralizes the acidic groups, dramatically decreasing the molecule's polarity. This transformation is essential for analytical methodologies like gas chromatography (GC) and enhances sensitivity and peak shape in liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling the accurate quantification of risedronate in complex biological matrices.[6][8] Secondly, esterified bisphosphonates are explored as potential prodrugs, designed to improve gastrointestinal absorption before being hydrolyzed back to the active parent acid in vivo.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the synthesis and rigorous characterization of Tetramethyl Risedronate. It moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that researchers can not only replicate the procedures but also understand the critical parameters that govern success.

Part 1: Synthesis of Tetramethyl Risedronate

The synthesis is a two-stage process: first, the preparation of the risedronic acid precursor, followed by the crucial esterification step to yield the final tetramethyl product.

Precursor Synthesis: Risedronic Acid

The foundational synthesis of risedronic acid involves the reaction of 3-pyridylacetic acid with phosphorous acid and a phosphorus halide, typically phosphorus trichloride. This reaction, often referred to as a phosphonylation, establishes the characteristic P-C-P backbone of the bisphosphonate.

Causality and Field Insights: The choice of solvent or reaction medium is critical. Early methods using solvents like chlorobenzene often resulted in the reaction mixture solidifying into a non-stirrable, rigid mass, which is untenable for industrial scale-up.[9] While various solvents like methanesulfonic acid have been explored, a one-pot process in a solvent such as acetonitrile or even in the absence of an organic solvent has been developed to improve efficiency and yield.[9][10] The reaction proceeds through the formation of an acyl phosphite intermediate, which then reacts with phosphorous acid to form the bisphosphonate structure. A final hydrolysis step is required to convert the resulting phosphonated complex into the free acid form.[9]

Sources

- 1. Risedronate | C7H11NO7P2 | CID 5245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Risedronic acid - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Risedronate Sodium? [synapse.patsnap.com]

- 4. assets.hpra.ie [assets.hpra.ie]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of risedronate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. lcms.cz [lcms.cz]

- 9. US8076483B2 - Process for the preparation of pure risedronic acid or salts - Google Patents [patents.google.com]

- 10. WO2009034580A1 - Improved process for the preparation of risedronate sodium hemipentahydrate - Google Patents [patents.google.com]

A Comparative Analysis of the Biological Activities of Tetramethyl Risedronate and Risedronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth comparative analysis of the biological activities of the third-generation bisphosphonate, risedronic acid, and its tetramethyl ester derivative, tetramethyl risedronate. Risedronic acid is a potent inhibitor of bone resorption widely used in the treatment of osteoporosis and other bone-related diseases.[1][2] Tetramethyl risedronate, as a prodrug, is designed to overcome the low oral bioavailability of the parent compound. This guide will delve into the fundamental physicochemical properties, mechanism of action, and cellular effects of both compounds. We will explore the rationale behind the prodrug approach, hypothesizing the impact of esterification on cellular permeability and bioactivity. Furthermore, this guide details the essential in vitro and in vivo experimental protocols required for a comprehensive head-to-head comparison of these two molecules, providing a framework for researchers in the field of bone biology and drug development to conduct their own evaluations.

Introduction: The Challenge of Bisphosphonate Bioavailability

Bisphosphonates are a cornerstone in the management of metabolic bone diseases characterized by excessive osteoclast activity, such as osteoporosis and Paget's disease.[1][3] Risedronic acid, a nitrogen-containing bisphosphonate, is highly effective at inhibiting bone resorption.[3][4] Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts.[3][4] This inhibition disrupts the prenylation of small GTPases, which is crucial for osteoclast function and survival, ultimately leading to reduced bone resorption.[4]

Despite its high potency, the clinical efficacy of orally administered risedronic acid is hampered by its exceptionally low bioavailability (less than 1%).[3] This is due to its high polarity and negative charge at physiological pH, which limits its absorption across the gastrointestinal tract.[5] To address this limitation, a prodrug strategy involving the esterification of the phosphonate groups has been proposed. Tetramethyl risedronate, the tetramethyl ester of risedronic acid, represents such a prodrug approach. The esterification of the phosphonate moieties is intended to increase the lipophilicity of the molecule, thereby enhancing its passive diffusion across cellular membranes.[5] It is hypothesized that once absorbed, tetramethyl risedronate will be hydrolyzed by endogenous esterases to release the active parent compound, risedronic acid, at the site of action.

This guide will provide a detailed examination of the known biological activities of risedronic acid and a theoretical framework for the anticipated properties of tetramethyl risedronate, followed by the experimental designs necessary to validate these hypotheses.

Physicochemical Properties: A Tale of Two Moieties

The fundamental differences in the biological behavior of risedronic acid and tetramethyl risedronate stem from their distinct physicochemical properties. The free phosphonic acid groups of risedronate are highly polar and ionized at physiological pH, rendering the molecule hydrophilic. In contrast, the esterification of these groups with methyl moieties in tetramethyl risedronate neutralizes the negative charges and increases its lipophilicity.

| Property | Risedronic Acid | Tetramethyl Risedronate (Predicted) | Rationale for Prediction |

| Molecular Weight | 283.11 g/mol [1] | 339.22 g/mol | Addition of four methyl groups (4 x CH3) |

| LogP (Octanol-Water Partition Coefficient) | -3.1[1] | > -3.1 | Esterification increases lipophilicity. |

| Water Solubility | High | Low | Increased lipophilicity reduces water solubility. |

| Charge at Physiological pH (7.4) | Anionic | Neutral | Esterification of phosphonate groups. |

Mechanism of Action: A Shared Target

The ultimate therapeutic effect of both compounds is dependent on the inhibition of farnesyl pyrophosphate synthase (FPPS).

Risedronic Acid: As a pyrophosphate analog, risedronic acid directly binds to the active site of FPPS, inhibiting its enzymatic activity.[4]

Tetramethyl Risedronate: As a prodrug, tetramethyl risedronate itself is not expected to be a potent inhibitor of FPPS. Its activity is contingent upon its intracellular conversion to risedronic acid through the enzymatic hydrolysis of the methyl ester groups.[2][5]

Figure 1: Proposed mechanism of action of tetramethyl risedronate.

Comparative Biological Activity: A Hypothesis-Driven Approach

Based on the principles of prodrug design, we can formulate several hypotheses regarding the comparative biological activity of tetramethyl risedronate and risedronic acid.

Cellular Permeability and Uptake

We hypothesize that tetramethyl risedronate will exhibit significantly higher cellular permeability compared to risedronic acid due to its increased lipophilicity and neutral charge. This should lead to greater intracellular accumulation of the active drug following hydrolysis.

In Vitro Anti-Resorptive Activity

The in vitro anti-resorptive activity of tetramethyl risedronate will be dependent on the rate and extent of its hydrolysis to risedronic acid by intracellular esterases. In cell-free enzyme assays, tetramethyl risedronate is expected to be a weak FPPS inhibitor. However, in cell-based assays, its potency will be a function of both its permeability and its conversion to the active form.

Effects on Osteoblasts

While the primary target of risedronates are osteoclasts, some studies suggest that bisphosphonates can also influence osteoblast function. The increased intracellular concentration of risedronic acid achieved through the prodrug approach may lead to more pronounced effects on osteoblasts, which could be either beneficial or detrimental.

In Vivo Efficacy

In animal models of osteoporosis, orally administered tetramethyl risedronate is hypothesized to demonstrate superior efficacy in preventing bone loss compared to an equivalent molar dose of risedronic acid, owing to its enhanced oral bioavailability.

Experimental Protocols for Comparative Evaluation

To rigorously test these hypotheses, a series of well-defined in vitro and in vivo experiments are required.

In Vitro Assays

-

Objective: To quantify and compare the intestinal permeability of risedronic acid and tetramethyl risedronate.

-

Methodology:

-

Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed.

-

Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).

-

Add risedronic acid or tetramethyl risedronate to the apical side of the Transwell.

-

At various time points, collect samples from the basolateral side.

-

Quantify the concentration of each compound in the basolateral samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for each compound.

-

-

Objective: To compare the inhibitory effect of risedronic acid and tetramethyl risedronate on osteoclast-mediated bone resorption.

-

Methodology:

-

Isolate osteoclast precursors from bone marrow and culture them on bone or dentin slices in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts.

-

Treat the mature osteoclast cultures with varying concentrations of risedronic acid or tetramethyl risedronate.

-

After a defined period, remove the cells and stain the slices with toluidine blue to visualize the resorption pits.

-

Quantify the total area of resorption pits using image analysis software.

-

Calculate the IC50 value for each compound.

-

Figure 2: Workflow for the osteoclast resorption pit assay.

-

Objective: To assess and compare the cytotoxic effects of risedronic acid and tetramethyl risedronate on osteoblastic cells.

-

Methodology:

-

Seed osteoblastic cells (e.g., MC3T3-E1) in a 96-well plate.

-

After 24 hours, treat the cells with a range of concentrations of risedronic acid or tetramethyl risedronate.

-

Incubate for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

In Vivo Model

-

Objective: To evaluate and compare the in vivo efficacy of orally administered risedronic acid and tetramethyl risedronate in preventing estrogen-deficiency-induced bone loss.

-

Methodology:

-

Perform bilateral ovariectomy or a sham operation on skeletally mature female Sprague-Dawley rats.

-

Allow a post-operative period for the induction of bone loss.

-

Divide the OVX rats into treatment groups: vehicle control, risedronic acid, and tetramethyl risedronate (administered by oral gavage).

-

Treat the animals daily for a specified duration (e.g., 12 weeks).

-

At the end of the treatment period, euthanize the animals and collect femurs and lumbar vertebrae.

-

Analyze bone mineral density (BMD) using dual-energy X-ray absorptiometry (DEXA).

-

Perform micro-computed tomography (µCT) analysis to assess bone microarchitecture (e.g., bone volume/total volume, trabecular number, trabecular thickness, and trabecular separation).

-

Conduct biomechanical testing (e.g., three-point bending of femurs) to determine bone strength.

-

Expected Outcomes and Interpretation

The collective data from these experiments will provide a comprehensive understanding of the comparative biological activities of tetramethyl risedronate and risedronic acid.

-

Enhanced Permeability: The Caco-2 assay is expected to confirm the superior permeability of tetramethyl risedronate.

-

Potent In Vitro Activity: The resorption pit assay will likely demonstrate that tetramethyl risedronate is a potent inhibitor of bone resorption, with an IC50 comparable to or slightly higher than that of risedronic acid, depending on the efficiency of intracellular hydrolysis.

-

In Vivo Superiority: The OVX rat model is expected to show that oral administration of tetramethyl risedronate leads to a greater preservation of bone mass and strength compared to risedronic acid at equivalent molar doses.

Conclusion

The development of tetramethyl risedronate as a prodrug of risedronic acid represents a logical strategy to enhance the oral bioavailability and, consequently, the therapeutic efficacy of this potent anti-resorptive agent. By temporarily masking the polar phosphonate groups, the lipophilicity of the molecule is increased, facilitating its absorption across the gastrointestinal barrier. The subsequent intracellular hydrolysis to the active risedronic acid ensures that the potent inhibitory effect on osteoclast function is retained. The experimental framework outlined in this guide provides a robust methodology for the direct comparison of these two compounds, enabling a thorough evaluation of the prodrug's potential to improve upon the established therapeutic benefits of risedronic acid. The findings from such studies will be invaluable for the future development of more effective oral therapies for osteoporosis and other debilitating bone diseases.

References

- McCloskey, E. V., et al. (2007). Risedronate. In In-depth technical guide or whitepaper on the core.

-

Gennari, C., & Nardi, P. (2006). Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis. Clinical Cases in Mineral and Bone Metabolism, 3(1), 37–42. [Link]

-

PubChem. (n.d.). Risedronic acid. In PubChem Compound Summary for CID 5245. Retrieved from [Link]

-

PubChem. (n.d.). Risedronate sodium. In PubChem Compound Summary for CID 4194514. Retrieved from [Link]

-

Ji, X., et al. (2006). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Current Medicinal Chemistry, 13(20), 2357–2373. [Link]

-

Perera, E., et al. (2020). Metabolic properties of phosphonate esters. Molecules, 25(15), 3456. [Link]

-

Khamseh, M. E., et al. (2020). Ovariectomized rat model of osteoporosis: a practical guide. Journal of Ovarian Research, 13(1), 108. [Link]

-

Lelovas, P., et al. (2008). The ovariectomized rat as an animal model of postmenopausal osteoporosis. Progress in clinical and biological research, 331, 263-270. [Link]

-

He, Y., et al. (2022). A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro. Journal of Visualized Experiments, (184), e63943. [Link]

-

Arró, M., et al. (2014). Farnesyl diphosphate synthase assay. Methods in Molecular Biology, 1153, 41–53. [Link]

-

Wikipedia contributors. (2023, December 27). Phosphonate. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

-

Gani, O., et al. (2017). Enzymic hydrolysis of phosphonate esters. Reaction mechanism of intestinal 5'-nucleotide phosphodiesterase. Biochemistry, 16(23), 5133-5138. [Link]

-

Zhao, Y., et al. (2021). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Frontiers in Pharmacology, 12, 761133. [Link]

-

Ebetino, F. H., et al. (2011). The relationship between the chemistry and biological activity of the bisphosphonates. Bone, 49(1), 20–33. [Link]

-

Ossiform. (n.d.). Protocols. Retrieved January 27, 2026, from [Link]

-

Zhang, S., et al. (2018). Bisphosphonate conjugation for bone specific drug targeting. Journal of Controlled Release, 282, 1-13. [Link]

Sources

- 1. Risedronate | C7H11NO7P2 | CID 5245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Risedronate Sodium | C7H10NNaO7P2 | CID 4194514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Bone: A Technical Guide to the Expanding Therapeutic Potential of Risedronate Derivatives

Introduction: Reimagining a Stalwart of Bone Health

For decades, risedronate, a potent nitrogen-containing bisphosphonate, has been a cornerstone in the management of skeletal disorders like osteoporosis and Paget's disease.[1][2] Its well-established mechanism of action, centered on the inhibition of farnesyl pyrophosphate synthase (FPPS) within osteoclasts, effectively curtails bone resorption, thereby preserving bone mineral density and reducing fracture risk.[3][4] However, the therapeutic narrative of risedronate is far from complete. The very biochemical machinery it targets in bone cells is also a critical player in the pathophysiology of other diseases, most notably cancer. This has spurred a new wave of research into chemically modified risedronate derivatives, designed to harness and refine its pharmacological properties for applications extending beyond the skeleton.

This technical guide provides an in-depth exploration of the burgeoning field of risedronate derivatives. Moving beyond a simple review, we will dissect the synthesis of novel analogs, elucidate their structure-activity relationships, and detail the experimental methodologies required to evaluate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the design and assessment of the next generation of risedronate-based therapeutics.

The Core Mechanism: A Gateway to Broader Applications

The therapeutic efficacy of nitrogen-containing bisphosphonates, including risedronate, is intrinsically linked to their inhibitory action on FPPS, a key enzyme in the mevalonate pathway.[3][5] This pathway is responsible for the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[6] These molecules are essential for the post-translational modification, or prenylation, of small GTP-binding proteins like Ras, Rho, and Rac, which are critical for a variety of cellular processes, including cell morphology, proliferation, and survival.[3][6] By inhibiting FPPS, risedronate and its derivatives disrupt these processes, leading to osteoclast apoptosis and a reduction in bone resorption.[7] It is this fundamental mechanism that provides a compelling rationale for exploring their utility in other diseases, particularly cancer, where the Ras signaling pathway is often dysregulated.

Caption: Inhibition of FPPS by risedronate derivatives disrupts protein prenylation.

Designing Novel Risedronate Derivatives: Synthesis and Structure-Activity Relationships

The development of novel risedronate derivatives is driven by the desire to optimize its therapeutic index for different applications. This involves chemical modifications to alter properties such as bone affinity, potency against specific enzymes, and cellular permeability.

Synthesis of Risedronate Analogs

The synthesis of bisphosphonates can be achieved through several established methods.[1] A common approach involves the reaction of a carboxylic acid with phosphorus trichloride and phosphoric acid, followed by hydrolysis.[8] For nitrogen-containing bisphosphonates like risedronate, a one-pot reaction of an appropriate amine with a dialkyl phosphite and triethyl orthoformate can be employed, often with microwave assistance to improve yields and reduce reaction times.[3]

Exemplary Synthesis: α-Halogenated Risedronate Analogues

A notable example of targeted chemical modification is the synthesis of α-halogenated risedronate analogues.[9] These compounds are of particular interest as the substitution at the α-position can significantly influence their biological activity.

Experimental Protocol: General Synthesis of α-Halogenated Bisphosphonates

This protocol is a generalized representation based on established synthetic methodologies for bisphosphonates and their analogues.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine the appropriate pyridyl acetic acid precursor with a suitable solvent (e.g., toluene or chlorobenzene).

-

Phosphonylation: Add phosphorous acid and phosphorus trichloride to the reaction mixture. The molar ratios of these reagents should be carefully optimized for the specific substrate.

-

Heating and Reaction Monitoring: Heat the mixture to a specific temperature (e.g., 65-75°C) and maintain for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as ³¹P NMR spectroscopy.

-

Hydrolysis: After the reaction is complete, carefully add water to the mixture to hydrolyze the intermediate products. This step is often exothermic and should be performed with caution.

-

Halogenation (for α-halo derivatives): The introduction of a halogen at the α-position can be achieved through various methods, such as the use of N-halosuccinimides (NCS, NBS, NIS) for chlorination, bromination, and iodination, respectively. The reaction conditions (solvent, temperature, and reaction time) will depend on the specific halogenating agent and the substrate. For fluorination, electrophilic fluorinating agents like Selectfluor® may be employed.

-

Purification: The final product is typically purified by recrystallization from water or a mixture of water and an organic solvent (e.g., ethanol). The purity of the final compound should be confirmed by analytical techniques such as NMR (¹H, ¹³C, ³¹P), mass spectrometry, and elemental analysis.

Structure-Activity Relationships (SAR)

The chemical structure of a risedronate derivative dictates its biological activity. Key structural features that influence its therapeutic potential include:

-

The P-C-P Backbone: This core structure is essential for the high affinity of bisphosphonates to hydroxyapatite, the mineral component of bone.[3] Modifications to this backbone, such as replacing a phosphonate group with a carboxylate, can dramatically reduce bone mineral affinity.[10]

-

The R1 Side Chain: In risedronate, the hydroxyl group at the R1 position contributes to its bone-binding affinity.[9]

-

The R2 Side Chain: The nitrogen-containing heterocyclic ring (pyridinyl group) in the R2 side chain is crucial for the potent inhibition of FPPS.[3] The position of the nitrogen atom within the ring and the overall geometry of the side chain are key determinants of its anti-resorptive activity.[2]

Table 1: Structure-Activity Relationship of Selected Risedronate Derivatives

| Derivative | Modification | Impact on Bone Affinity | Impact on FPPS Inhibition | Potential Therapeutic Implication | Reference |

| α-Fluoro-risedronate | Replacement of α-OH with Fluorine | Decreased | Potent (IC50 = 16 nM) | Enhanced anti-resorptive activity with potentially altered biodistribution. | [9] |

| α-Bromo-risedronate | Replacement of α-OH with Bromine | Decreased | Moderately Potent (IC50 = 340 nM) | Reduced anti-resorptive potency compared to the parent compound. | [9] |

| 2-Risedronate (Regioisomer) | Nitrogen at position 2 of the pyridine ring | Higher than risedronate | Not explicitly stated, but likely altered | Potentially a more effective treatment for bone diseases due to enhanced bone targeting. | [11] |

| NE-10790 (Phosphonocarboxylate analogue) | One phosphonate group replaced by a carboxyl group | 73-fold decrease compared to risedronate | Not a potent FPPS inhibitor | May have applications where lower bone affinity is desirable, such as in targeting soft tissue tumors. | [10] |

Expanding the Therapeutic Horizon: Novel Applications of Risedronate Derivatives

The insights gained from SAR studies are paving the way for the development of risedronate derivatives with tailored properties for a range of therapeutic applications beyond osteoporosis.

Oncology: A Promising Frontier

The dysregulation of the mevalonate pathway in various cancers makes it an attractive target for therapeutic intervention.[7] Preclinical studies have shown that nitrogen-containing bisphosphonates can exert direct anti-tumor effects by inducing apoptosis and inhibiting proliferation, adhesion, and invasion of cancer cells.[12] Risedronate derivatives with reduced bone affinity and enhanced cell permeability could be particularly valuable for treating non-skeletal tumors.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This protocol is a standard procedure for evaluating the cytotoxic effects of compounds on cancer cell lines and is adapted from established methodologies.[13][14][15][16]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the risedronate derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration.

Caption: A generalized workflow for the development of risedronate derivatives.

Drug Conjugation and Targeted Delivery

The high affinity of the bisphosphonate moiety for bone can be leveraged to create drug conjugates that specifically target bone tissue.[17] By chemically linking a cytotoxic agent to a risedronate derivative, it is possible to deliver the therapeutic payload directly to the site of bone metastases, potentially increasing efficacy while reducing systemic toxicity.[10] The design of the linker between the bisphosphonate and the drug is critical to ensure the stability of the conjugate in circulation and its effective release at the target site.

Future Directions and Conclusion

The field of risedronate derivatives is poised for significant advancement. Future research will likely focus on:

-

Development of derivatives with selectivity for different enzymes in the mevalonate pathway: While FPPS is a primary target, other enzymes like geranylgeranyl pyrophosphate synthase (GGPPS) also play important roles in cellular signaling and could be targeted by novel bisphosphonate structures.

-

Exploration of non-oncology applications: The anti-inflammatory and immunomodulatory properties of bisphosphonates suggest their potential in treating a range of inflammatory and autoimmune disorders.

-

Advanced drug delivery systems: The use of nanoparticles and other advanced delivery platforms to further enhance the targeting and bioavailability of risedronate derivatives is a promising area of investigation.

References

-

Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details. PMC - NIH. Published June 18, 2020. [Link]

-

Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. PMC - PubMed Central. [Link]

-

Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers. Published May 31, 2022. [Link]

-

Comparative analysis of risedronate and its regioisomers synthesized via microwave-assisted method: bone affinity, cytotoxicity, permeability, and therapeutic potential. PubMed. [Link]

-

Synthesis and biological evaluation of alpha-halogenated bisphosphonate and phosphonocarboxylate analogues of risedronate. PubMed. Published November 29, 2007. [Link]

-

Synthesis and Biological Evaluation of α-Halogenated Bisphosphonate and Phosphonocarboxylate Analogues of Risedronate. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Farnesyl pyrophosphate synthase: real-time kinetics and inhibition by nitrogen-containing bisphosphonates in a scintillation assay. PubMed. [Link]

-

Diagram of the mevalonate pathway. N-bisophosphonates inhibit... ResearchGate. [Link]

-

Bisphosphonates: preclinical review. PubMed. [Link]

-

A Bisphosphonate With a Low Hydroxyapatite Binding Affinity Prevents Bone Loss in Mice After Ovariectomy and Reverses Rapidly With Treatment Cessation. PubMed Central. [Link]

-

Ultrasound-assisted synthesis of new bisphosphonate–betulin conjugates and preliminary evaluation of their cytotoxic activity. PMC - NIH. Published February 6, 2025. [Link]

-

Biomedical Applications of Bisphosphonate Chelating Agents by Metal Cations as Drug Design for Prevention and Treatment of Osteoporosis using QM. [Link]

-

Comparative Analysis of Risedronate and its Regioisomers Synthesized Via Microwave-Assisted Method: Bone Affinity, Cytotoxicity, Permeability, and Therapeutic Potential. Request PDF - ResearchGate. [Link]

-

Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC - NIH. Published November 10, 2013. [Link]

-

Bisphosphonate-Based Conjugates and Derivatives as Potential Therapeutic Agents in Osteoporosis, Bone Cancer and Metastatic Bone Cancer. PubMed Central. [Link]

-

Schematic diagram of the mevalonate pathway. Nitrogen-containing... ResearchGate. [Link]

-

Ultrasound-assisted synthesis of new bisphosphonate–betulin conjugates and preliminary evaluation of their cytotoxic activity. RSC Publishing. [Link]

-

(PDF) Determination of bisphosphonate properties in terms of bioavailability, bone affinity, and cytotoxicity. ResearchGate. Published July 3, 2024. [Link]

-

Consequences of Inhibition of the Mevalonate Pathway by Bisphosphonates at the Cellular and Mitochondrial Levels. Preprints.org. Published June 25, 2025. [Link]

-

Synthesis and Biological Evaluation of New Bisphosphonate–Dextran Conjugates Targeting Breast Primary Tumor. Bioconjugate Chemistry - ACS Publications. [Link]

-

Bisphosphonate-modified biomaterials for drug delivery and bone tissue engineering. [Link]

-

Comparative Analysis of Risedronate and its Regioisomers Synthesized Via Microwave-Assisted Method: Bone Affinity, Cytotoxicity, Permeability, and Therapeutic Potential. Request PDF - ResearchGate. [Link]

-

Lowering Bone Mineral Affinity of Bisphosphonates as a Therapeutic Strategy to Optimize Skeletal Tumor Growth Inhibition In vivo. AACR Journals. Published October 30, 2008. [Link]

-

Taxodione and arenarone inhibit farnesyl diphosphate synthase by binding to the isopentenyl diphosphate site. PNAS. Published June 9, 2014. [Link]

-

Bisphosphonate binding affinity as assessed by inhibition of carbonated apatite dissolution in vitro. NIH. [Link]

-

Alendronate, a double-edged sword acting in the mevalonate pathway. PMC - NIH. [Link]

-

Bisphosphonates in preclinical bone oncology. PubMed. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Synthesis and Reactions of α-Hydroxyphosphonates. PMC - NIH. Published June 20, 2018. [Link]

- Dosage forms of risedronate.

-

The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants. NIH. [Link]

-

Bisphosphonates for the treatment of patients with cancer. Via Medica Journals. Published January 4, 2018. [Link]

-

Inhibition of the mevalonate pathway by statins and bisphosphonates.... ResearchGate. [Link]

-

Synthesis of α-haloboronates. Organic Chemistry Portal. [Link]

-

Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway. Chemical Communications (RSC Publishing). [Link]

-

Effect of bisphosphonates on pain and quality of life in patients with bone metastases. [Link]

Sources

- 1. Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Farnesyl pyrophosphate synthase: real-time kinetics and inhibition by nitrogen-containing bisphosphonates in a scintillation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bisphosphonates: preclinical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]

- 9. Synthesis and biological evaluation of alpha-halogenated bisphosphonate and phosphonocarboxylate analogues of risedronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Comparative analysis of risedronate and its regioisomers synthesized via microwave-assisted method: bone affinity, cytotoxicity, permeability, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bisphosphonate-Based Conjugates and Derivatives as Potential Therapeutic Agents in Osteoporosis, Bone Cancer and Metastatic Bone Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atcc.org [atcc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Ultrasound-assisted synthesis of new bisphosphonate–betulin conjugates and preliminary evaluation of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

Tetramethyl Risedronate solubility and stability studies

An In-Depth Technical Guide to the Solubility and Stability of Risedronate

Foreword: On the Subject of "Tetramethyl Risedronate"

In the landscape of pharmaceutical research, precision in molecular nomenclature is paramount. The topic requested, "Tetramethyl Risedronate," does not correspond to a recognized or widely studied pharmaceutical entity in publicly available scientific literature or regulatory filings. It is likely a reference to a potential esterified derivative of risedronic acid.

This guide, therefore, will focus on the extensively studied and clinically relevant molecule: Risedronate , primarily in its pharmaceutically utilized form, Risedronate Sodium . The principles, experimental designs, and analytical methodologies detailed herein provide the foundational and authoritative framework that would be directly applicable to the study of any risedronate derivative, including a hypothetical tetramethyl ester. Understanding the core molecule is the prerequisite to characterizing its analogues.

Introduction: The Analytical Challenges and Clinical Significance of Risedronate

Risedronate is a potent, third-generation nitrogen-containing bisphosphonate, a class of drugs renowned for their efficacy in treating bone resorption diseases such as postmenopausal osteoporosis.[1][2] Its mechanism of action involves the inhibition of farnesyl pyrophosphate (FPP) synthase in osteoclasts, which disrupts their bone-resorbing activity.[3]

The physicochemical properties of risedronate, however, present significant analytical challenges. The molecule's structure, featuring two highly polar phosphonate groups, makes it difficult to retain on standard reversed-phase chromatography columns.[1] Furthermore, its strong metal-chelating properties can lead to poor peak shape and inaccurate quantification in analytical systems that are not metal-free.[1][4]

A comprehensive understanding of risedronate's solubility and stability is not merely an academic exercise; it is a cornerstone of drug development. These parameters dictate its bioavailability, inform the design of robust formulations, establish appropriate storage conditions and shelf-life, and are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure patient safety and product efficacy.[5] This guide provides a technical deep-dive into the essential studies required to fully characterize this critical drug substance.

Section 1: Solubility Profile of Risedronate Sodium

Causality Behind Solubility Profiling: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and, consequently, its absorption and bioavailability. For an orally administered drug like risedronate, its solubility across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8) must be thoroughly characterized.[6] These data are foundational for biopharmaceutical classification (BCS) and for developing formulations that ensure consistent drug release.

Experimental Protocol: Equilibrium Shake-Flask Solubility

This protocol describes a self-validating system for determining the equilibrium solubility of risedronate sodium. The inclusion of a time-point analysis ensures that equilibrium has been reached, a critical component for trustworthy data.

-

Preparation of Media: Prepare a series of aqueous media, including deionized water, 0.1 N HCl (to simulate gastric fluid), and phosphate buffers at pH 4.5, and 6.8 (to simulate intestinal fluid).[6]

-

Sample Preparation: Add an excess amount of risedronate sodium powder to separate vials containing a fixed volume (e.g., 10 mL) of each prepared medium. The excess solid should be visually apparent to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 37 °C ± 0.5 °C to simulate physiological conditions). Agitate the samples for a predetermined period (e.g., 24 and 48 hours). Taking samples at multiple time points validates that equilibrium has been achieved when concentrations no longer increase.

-

Sample Processing: After agitation, allow the vials to stand to let undissolved solids settle. Withdraw an aliquot from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any particulate matter.

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of dissolved risedronate using a validated stability-indicating HPLC-UV method (as detailed in Section 2). The detection wavelength is typically set to 263 nm.[1]

-

Data Reporting: Express solubility in mg/mL. The experiment should be performed in triplicate for each medium to ensure statistical validity.

Data Presentation: Risedronate Solubility

The following table summarizes expected solubility data based on available literature. Risedronate sodium is generally characterized as being soluble in water and aqueous solutions.[7][8][9]

| Solvent/Medium | pH | Expected Solubility | Reference |

| Water | ~7.0 | Soluble | [7][8] |

| 0.1 N HCl (Simulated Gastric Fluid) | 1.2 | Soluble | [6] |

| Phosphate Buffer | 6.8 | Soluble | [6] |

| Common Organic Solvents (e.g., Ethanol, Acetonitrile) | N/A | Essentially Insoluble | [8][9] |

Visualization: Solubility Determination Workflow

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Risedronate Sodium | C7H10NNaO7P2 | CID 4194514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. onyxipca.com [onyxipca.com]

- 6. Characterization of a new solvate of risedronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Risedronate | C7H11NO7P2 | CID 5245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

Foreword: A Scientist's Perspective on Methylation

An In-depth Technical Guide to the Early-Stage Research of Methylated Bisphosphonates